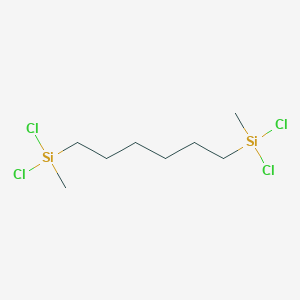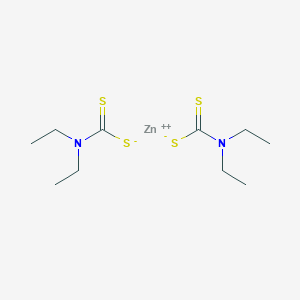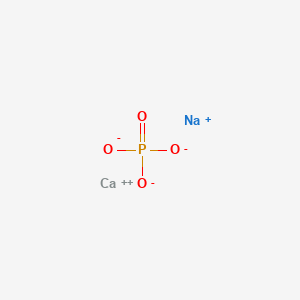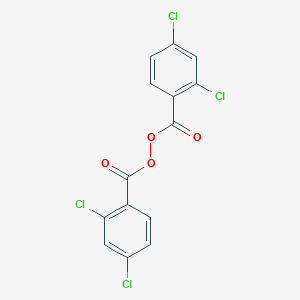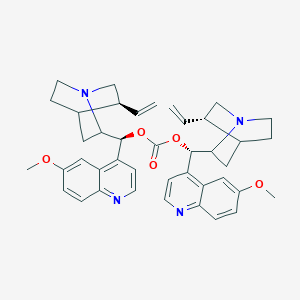
Benz(e)aceanthrylene
Overview
Description
Benz(e)aceanthrylene is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings fused around a five-membered ring . This compound is known for its presence in combustion emissions and is studied for its potential genotoxic effects .
Mechanism of Action
C20H12C_{20}H_{12}C20H12
. It is a polycyclic aromatic hydrocarbon (PAH) made of four benzene rings around a 5-membered ring .Target of Action
As a polycyclic aromatic hydrocarbon (pah), it is known to interact with various biological molecules, potentially causing mutagenic and carcinogenic effects .
Mode of Action
As a PAH, it is likely to interact with DNA, leading to mutations and potentially carcinogenic effects .
Biochemical Pathways
Pahs are known to be metabolized by enzymes in the cytochrome p450 family, leading to the formation of reactive metabolites that can bind to dna and cause mutations .
Pharmacokinetics
As a pah, it is likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
As a pah, it is known to have mutagenic and carcinogenic effects .
Action Environment
The action, efficacy, and stability of Benz(e)aceanthrylene can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and moisture .
Biochemical Analysis
Biochemical Properties
Benz(e)aceanthrylene is a strong inducer of morphological transforming activity in C3H10T1/2CL8 mouse embryo fibroblasts . The metabolism of this compound by these cells has been studied and the results suggest that while the major route of metabolic activation is through this compound-1,2-oxide, the arene oxide at the cyclopenta-ring, metabolic activation of this compound in C3H10T1/2 cells might be via two routes: both arene oxide [this compound-1,2-oxide] formation and bay-region diol-epoxide formation [9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide] .
Cellular Effects
This compound has strong mutagenic and carcinogenic effects . In HepG2 cells, significantly lower concentrations of this compound were needed for an effect on cell viability compared to benzo[a]pyrene (B[a]P), and equimolar exposure resulted in significant more DNA damage with this compound . Additionally, levels of γH2AX, pChk1, p53, pp53, and p21 proteins were higher in response to this compound than B[a]P .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route . These reactive intermediates, 9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide [this compound-diol-epoxide], and this compound-1,2-oxide, play a crucial role in the metabolic activation of this compound in C3H10T1/2 cells .
Metabolic Pathways
This compound is metabolically activated by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route
Preparation Methods
Synthetic Routes and Reaction Conditions: Benz(e)aceanthrylene can be synthesized through various methods, including the cycloaddition of benzyne with diazoanthrone derivatives. For instance, the reaction of diazoanthrone with 1,2-naphthyne yields anthrone-10-spiro-3′3′H-benz[g]indazole, which can be thermally rearranged to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of coal combustion and other high-temperature processes involving organic materials. The compound can be isolated and purified using techniques such as gas chromatography-mass spectrometry (GC-MS) and solid-phase extraction (SPE) .
Chemical Reactions Analysis
Types of Reactions: Benz(e)aceanthrylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrothis compound.
Substitution: Halogenated and nitrated this compound derivatives.
Scientific Research Applications
Benz(e)aceanthrylene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA, to understand its genotoxic effects.
Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.
Comparison with Similar Compounds
- Benzo[a]pyrene
- Benzo[b]fluoranthene
- Dibenzo[a,h]anthracene
- Chrysene
Comparison: Benz(e)aceanthrylene is unique due to its specific ring structure, which includes a five-membered ring fused with four benzene rings. This structure influences its chemical reactivity and biological effects. Compared to other polycyclic aromatic hydrocarbons, this compound has distinct pathways for metabolic activation and forms unique DNA adducts .
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKRLARTMANBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173675 | |
| Record name | Benz(e)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199-54-2 | |
| Record name | Benz[e]aceanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(e)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(e)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


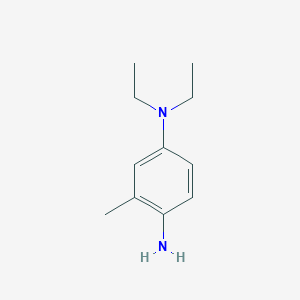

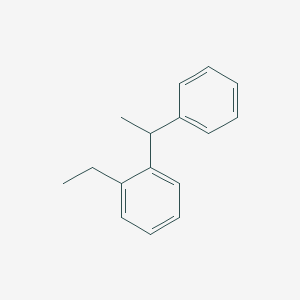
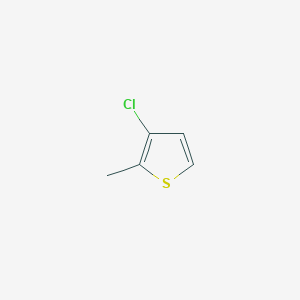
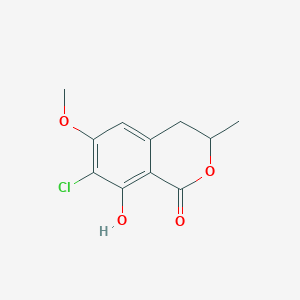
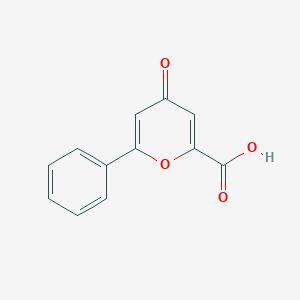
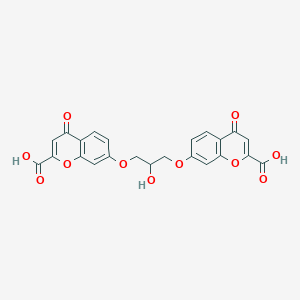

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
